molecular formula C19H19N5O B2373896 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415571-76-3

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2373896
CAS No.: 2415571-76-3
M. Wt: 333.395
InChI Key: DLOKOGXBGVRWMZ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-2-phenylpyrazole with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and requires specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a pyrazole ring and a quinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-11-17(24(23-13)14-7-3-2-4-8-14)22-19(25)18-15-9-5-6-10-16(15)20-12-21-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOKOGXBGVRWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC=NC3=C2CCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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